molecular formula C6H3BF5K B7803571 potassium;(2,4-difluorophenyl)-trifluoroboranuide

potassium;(2,4-difluorophenyl)-trifluoroboranuide

Cat. No.: B7803571
M. Wt: 219.99 g/mol
InChI Key: HZKKNPYRMYVEOW-UHFFFAOYSA-N
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Description

Potassium (2,4-difluorophenyl)-trifluoroboranuide is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds. The presence of fluorine atoms in the phenyl ring enhances its chemical properties, making it a versatile compound in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium (2,4-difluorophenyl)-trifluoroboranuide can be synthesized through several methods. One common approach involves the reaction of 2,4-difluorophenylboronic acid with potassium fluoride in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is typically carried out at room temperature, and the product is isolated through filtration and recrystallization .

Industrial Production Methods

In an industrial setting, the production of potassium (2,4-difluorophenyl)-trifluoroboranuide often involves large-scale reactions using automated reactors. The process includes the precise control of reaction conditions such as temperature, pressure, and solvent composition to ensure high yield and purity of the product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Potassium (2,4-difluorophenyl)-trifluoroboranuide primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. This compound can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

In Suzuki-Miyaura cross-coupling reactions, potassium (2,4-difluorophenyl)-trifluoroboranuide reacts with aryl halides in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is typically carried out in an aqueous or organic solvent at elevated temperatures .

Major Products Formed

The major products formed from the reactions involving potassium (2,4-difluorophenyl)-trifluoroboranuide are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

Potassium (2,4-difluorophenyl)-trifluoroboranuide has numerous applications in scientific research:

    Chemistry: It is extensively used in the synthesis of complex organic molecules through cross-coupling reactions.

    Biology: The compound is used in the development of fluorinated analogs of biologically active molecules, which can enhance their stability and bioavailability.

    Medicine: It plays a role in the synthesis of pharmaceutical compounds, particularly those containing fluorine atoms, which can improve drug efficacy and metabolic stability.

    Industry: The compound is used in the production of advanced materials, including polymers and electronic components.

Mechanism of Action

The mechanism by which potassium (2,4-difluorophenyl)-trifluoroboranuide exerts its effects involves the formation of a boronate complex with the palladium catalyst during the Suzuki-Miyaura coupling reaction. This complex undergoes transmetalation, followed by reductive elimination, leading to the formation of the desired biaryl product. The presence of fluorine atoms in the phenyl ring can influence the electronic properties of the compound, enhancing its reactivity and selectivity in various reactions .

Comparison with Similar Compounds

Similar Compounds

  • Potassium phenyltrifluoroborate
  • Potassium (4-fluorophenyl)-trifluoroborate
  • Potassium (2,6-difluorophenyl)-trifluoroborate

Uniqueness

Potassium (2,4-difluorophenyl)-trifluoroboranuide is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can significantly influence its reactivity and stability. Compared to other similar compounds, it offers distinct advantages in terms of selectivity and efficiency in cross-coupling reactions .

Properties

IUPAC Name

potassium;(2,4-difluorophenyl)-trifluoroboranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BF5.K/c8-4-1-2-5(6(9)3-4)7(10,11)12;/h1-3H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZKKNPYRMYVEOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=C(C=C(C=C1)F)F)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[B-](C1=C(C=C(C=C1)F)F)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BF5K
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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